molecular formula C43H64N2O5Si2 B583176 Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate CAS No. 1796889-76-3

Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate

Cat. No. B583176
M. Wt: 745.164
InChI Key: XRPFCOIIXPPJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate is a useful research compound. Its molecular formula is C43H64N2O5Si2 and its molecular weight is 745.164. The purity is usually 95%.
BenchChem offers high-quality Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate' involves the use of several reactions including protection, deprotection, condensation, and oxidation reactions.

Starting Materials
Benzyl bromide, Benzylamine, tert-Butyl(dimethyl)silyl chloride, 6-Hydroxyhexanoic acid, Triethylsilanol, Sodium hydride, 2,4,5-Trichlorophenyl chloroformate, N,N'-Dibenzylethylenediamine, Sodium borohydride, Acetic acid, Hydrogen peroxide

Reaction
Protection of 6-hydroxyhexanoic acid with tert-butyl(dimethyl)silyl chloride and triethylsilanol to form tert-butyl(dimethyl)silyl 6-triethylsilyloxyhexanoate, Deprotection of benzyl bromide with sodium hydride and benzylamine to form dibenzylmethane, Condensation of dibenzylmethane with tert-butyl(dimethyl)silyl 6-triethylsilyloxyhexanoate using N,N'-Dibenzylethylenediamine as a catalyst to form benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate, Reduction of 2,4,5-trichlorophenyl chloroformate with sodium borohydride to form 2,4,5-trichlorophenol, Oxidation of 2,4,5-trichlorophenol with hydrogen peroxide and acetic acid to form 2,4,5-trichlorophenoxyacetic acid, Condensation of benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate with 2,4,5-trichlorophenoxyacetic acid to form the final compound 'Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate'

properties

IUPAC Name

benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N2O5Si2/c1-9-52(10-2,11-3)50-39(29-21-22-30-40(46)48-33-37-27-19-14-20-28-37)41-38(34-49-51(7,8)43(4,5)6)44(31-35-23-15-12-16-24-35)42(47)45(41)32-36-25-17-13-18-26-36/h12-20,23-28,38-39,41H,9-11,21-22,29-34H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPFCOIIXPPJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(CCCCC(=O)OCC1=CC=CC=C1)C2C(N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64N2O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.